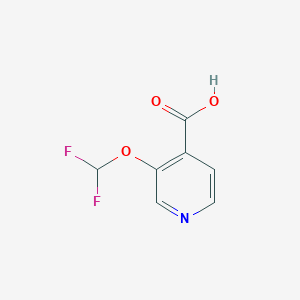

3-(Difluoromethoxy)isonicotinic acid

Description

Significance of Fluorine Substitution in Organic Molecules for Research and Development

The introduction of fluorine into organic molecules is a well-established strategy in modern chemical research to modulate molecular properties. Due to its high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, fluorine can profoundly alter a molecule's physicochemical and biological characteristics. Key effects include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced binding affinity to protein targets through favorable electrostatic interactions, and modified lipophilicity, which can improve membrane permeability and bioavailability. abovchem.com The strategic placement of fluorine or fluorine-containing groups is a critical tool for fine-tuning the properties of lead compounds in drug discovery. abovchem.com

Overview of Isonicotinic Acid and Its Derivatives as Research Scaffolds

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic compound that serves as a versatile scaffold in the synthesis of a wide range of functional molecules. cymitquimica.com The pyridine (B92270) ring is an important structural motif found in numerous natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. The carboxylic acid group at the 4-position provides a convenient handle for chemical modification, allowing for the formation of amides, esters, and other derivatives. sigmaaldrich.com This structural flexibility has made isonicotinic acid and its derivatives privileged building blocks in the development of therapeutic agents and functional materials. cymitquimica.com

The Role of Difluoromethoxy Moieties in Modern Organic and Medicinal Chemistry Research

The difluoromethoxy group (-OCF₂H) has garnered significant attention as a substituent in medicinal chemistry. nih.gov It is often considered a lipophilic bioisostere of hydroxyl or thiol groups and possesses the unique ability to act as a hydrogen bond donor. This dual character allows it to enhance molecular interactions within protein binding pockets. Furthermore, the incorporation of a difluoromethoxy group can improve metabolic stability and fine-tune lipophilicity, thereby enhancing a compound's pharmacokinetic profile. nih.gov Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethoxy moiety offers a different balance of steric and electronic properties, providing chemists with a nuanced tool for molecular design.

Contextualizing 3-(Difluoromethoxy)isonicotinic Acid within Pyridine Carboxylic Acid Research

This compound stands at the intersection of the aforementioned principles. It integrates the structurally significant isonicotinic acid framework with the property-modulating difluoromethoxy group. The placement of the -OCF₂H group at the 3-position of the pyridine ring influences the electronic distribution of the aromatic system and the reactivity of the adjacent carboxylic acid. This specific arrangement makes the compound a valuable and specialized building block for creating more complex molecules with tailored properties for applications in medicinal chemistry and potentially materials science. Its structure suggests a candidate for developing novel compounds with enhanced stability, permeability, and target-binding capabilities.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-5-3-10-2-1-4(5)6(11)12/h1-3,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMLACSZUOQADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Difluoromethoxy Isonicotinic Acid

Retrosynthetic Analysis and Key Disconnections for 3-(Difluoromethoxy)isonicotinic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, three primary disconnections can be envisioned:

Disconnection of the Carboxylic Acid Group (C-C bond): This is a common and logical disconnection. It suggests the formation of the carboxylic acid functionality in a late stage of the synthesis. The precursor would be a 3-(difluoromethoxy)pyridine (B2644224) with a suitable functional group at the 4-position that can be converted to a carboxylic acid, such as a methyl group (via oxidation) or a halide (via metal-halogen exchange followed by carboxylation). The synthon for this disconnection is a carboxyl anion equivalent at the 4-position of the pyridine (B92270) ring.

Disconnection of the Difluoromethoxy Group (C-O bond): This approach involves breaking the bond between the pyridine ring and the difluoromethoxy group. This leads to a 3-hydroxyisonicotinic acid precursor. The key challenge in the forward synthesis would be the selective difluoromethoxylation of the hydroxyl group.

Disconnection within the Pyridine Ring (C-N and C-C bonds): A more complex strategy involves the construction of the pyridine ring itself from acyclic precursors. This could be achieved through cycloaddition reactions, such as a hetero-Diels-Alder reaction, to form the polysubstituted pyridine scaffold. nih.gov

Established and Emerging Synthetic Routes to Difluoromethoxy-Substituted Isonicotinic Acids

Several synthetic pathways can be devised based on the retrosynthetic analysis, primarily focusing on building upon a pre-existing pyridine core.

Synthesis from Pyridine Precursors and Introduction of the Carboxylic Acid Functionality

A practical approach begins with a readily available substituted pyridine, such as 3-hydroxy-4-methylpyridine (B72547). This strategy involves two key steps: the introduction of the difluoromethoxy group and the subsequent conversion of the methyl group to a carboxylic acid.

The synthesis would proceed by first reacting 3-hydroxy-4-methylpyridine with a difluoromethylating agent to form 3-(difluoromethoxy)-4-methylpyridine. The methyl group can then be oxidized to a carboxylic acid using standard oxidizing agents (e.g., potassium permanganate (B83412) or nitric acid) to yield the final product. This late-stage oxidation is a common method for the synthesis of nicotinic acid derivatives.

Methods for Site-Selective Difluoromethoxylation on Pyridine Rings

The introduction of the difluoromethoxy group onto a pyridine ring is a crucial transformation. When starting with a precursor like 3-hydroxypyridine (B118123), achieving site-selectivity is paramount, especially if other reactive positions are present. The hydroxyl group on the pyridine ring can be converted to the difluoromethoxy group through reaction with a difluorocarbene precursor under basic conditions. The electron-rich nature of the pyridinol oxygen facilitates this reaction.

A variety of reagents have been developed for the difluoromethoxylation of hydroxyl groups. These reactions typically involve the generation of difluorocarbene (:CF2), which then inserts into the O-H bond. Some common reagents and their typical reaction conditions are summarized below.

| Reagent | Precursor | Typical Conditions | Notes |

| Sodium 2-chloro-2,2-difluoroacetate | ClCF2COONa | Base (e.g., K2CO3, Cs2CO3), polar aprotic solvent (e.g., DMF, NMP), heat (e.g., 100-150 °C) | A common and commercially available reagent. orgsyn.org |

| Diethyl (bromodifluoromethyl)phosphonate | BrCF2P(O)(OEt)2 | Base (e.g., K2CO3, fluoride (B91410) source), polar aprotic solvent (e.g., DMF) | Effective for difluorocarbene generation. |

| (Trifluoromethyl)trimethylsilane | TMSCF3 | Source of fluoride (e.g., KF, CsF), polar aprotic solvent | Can generate difluorocarbene upon activation. |

| Difluoromethyl 2-pyridyl sulfone | Base | A newer reagent for difluoroolefination that can be adapted for difluoromethoxylation. nih.gov |

The choice of reagent and conditions often depends on the specific substrate and the presence of other functional groups. For instance, the use of milder bases and lower temperatures might be necessary for sensitive substrates.

Derivatization from Related Isonicotinic Acid Intermediates (e.g., esters, halides)

An alternative strategy is to start with a molecule that already contains the isonicotinic acid framework, such as 3-hydroxyisonicotinic acid. nih.gov In this case, the carboxylic acid group typically needs to be protected, commonly as an ester (e.g., methyl or ethyl ester), before the difluoromethoxylation step. This protection prevents unwanted side reactions with the acidic proton of the carboxylic acid.

The synthesis would involve the esterification of 3-hydroxyisonicotinic acid, followed by the difluoromethoxylation of the hydroxyl group using one of the reagents mentioned previously. The final step would be the hydrolysis of the ester group under acidic or basic conditions to yield this compound.

Chemoenzymatic Approaches in the Synthesis of Related Fluorinated Pyridine Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, is an emerging area in the production of complex molecules, offering potential for improved selectivity and milder reaction conditions. While specific chemoenzymatic routes to this compound have not been extensively reported, the principles can be applied to its synthesis.

Enzymes could potentially be used for:

Selective esterification or hydrolysis: Lipases could be employed for the protection of the carboxylic acid group as an ester or for its deprotection under mild conditions, which could be advantageous for substrates with sensitive functional groups.

Oxidation: Oxidoreductases could be used for the selective oxidation of a 4-methyl group to a carboxylic acid, avoiding the use of harsh chemical oxidants.

Stereoselective transformations: While not directly applicable to the target molecule, engineered enzymes are being developed for the stereoselective synthesis of other fluorinated compounds, highlighting the potential of biocatalysis in fluorine chemistry. wpmucdn.com

The integration of biocatalytic steps could lead to more sustainable and efficient synthetic routes for fluorinated pyridine derivatives in the future. nih.gov

Development of Novel Catalytic Systems for Efficient Synthesis

The direct difluoromethoxylation of a pre-functionalized isonicotinic acid derivative, particularly at the 3-position, presents a significant challenge. The development of novel catalytic systems is paramount to achieving this transformation with high efficiency and selectivity. A plausible and widely explored precursor for the synthesis of this compound is 3-hydroxyisonicotinic acid. The conversion of the hydroxyl group to a difluoromethoxy group is the key transformation.

Modern synthetic chemistry offers several catalytic approaches that could be adapted for this purpose. Photoredox catalysis, for instance, has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. nih.gov Catalytic systems employing a suitable photocatalyst, such as iridium or ruthenium complexes, could potentially mediate the reaction of 3-hydroxyisonicotinic acid with a difluoromethyl source. nih.gov

Another avenue of exploration lies in the use of transition metal catalysts, such as copper or palladium, to facilitate the difluoromethoxylation. These methods often involve the use of specific ligands that can tune the reactivity and selectivity of the metal center. The choice of the difluoromethylating reagent is also critical, with reagents like TMSCF2H (difluoromethyltrimethylsilane) or Ruppert-Prakash type reagents being common choices in the field.

The table below outlines hypothetical catalytic systems that could be investigated for the synthesis of this compound from 3-hydroxyisonicotinic acid, based on analogous reactions reported in the literature.

| Catalyst System | Difluoromethyl Source | Potential Advantages | Key Challenges |

| Photoredox Catalyst (e.g., Ir(ppy)3) | Chlorodifluoromethane (B1668795) (ClCF2H) | Mild reaction conditions, high functional group tolerance | Gaseous reagent, potential for side reactions |

| Copper(I) Catalyst with Phenanthroline Ligand | TMSCF2H | Readily available reagents, good yields in analogous systems | Substrate specificity, optimization of ligand required |

| Palladium(II) Catalyst with Xantphos Ligand | Zinc(II) chlorodifluoromethanesulfinate | High efficiency, potential for broad substrate scope | Air and moisture sensitivity of some reagents |

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical scale, even within an academic setting, requires careful optimization of various process parameters. For the synthesis of this compound, several key factors would need to be considered to ensure reproducibility, safety, and efficiency.

Reaction Conditions: The optimization of reaction conditions is a critical first step. This includes a systematic study of solvent, temperature, reaction time, and stoichiometry of reagents. For a potential difluoromethoxylation of 3-hydroxyisonicotinic acid, a screening of various polar aprotic solvents such as DMF, DMAc, and NMP would be necessary. The reaction temperature would need to be carefully controlled to minimize the formation of byproducts.

Purification Strategy: The purification of the final product is another crucial aspect. Given the polar nature of the carboxylic acid and the pyridine ring, standard chromatographic techniques might be challenging. Crystallization would be the preferred method for purification on a larger scale. A systematic investigation of different solvent systems for crystallization would be required to obtain the product with high purity.

Safety and Handling: The reagents used in fluorination reactions can be hazardous and require careful handling. For instance, chlorodifluoromethane is a gas, and its use on a larger scale would necessitate specialized equipment. The potential for exothermic reactions must also be assessed, especially during scale-up, and appropriate cooling measures should be in place.

The following table summarizes key parameters that would need to be optimized for the academic scale-up of a hypothetical synthesis of this compound.

| Parameter | Initial Laboratory Scale | Optimized for Scale-Up | Rationale for Optimization |

| Solvent | Anhydrous Acetonitrile (B52724) (5 mL) | Dimethylformamide (DMF) (100 mL) | Higher boiling point for better temperature control, better solubility of starting materials. |

| Temperature | Room Temperature | 60 °C | Increased reaction rate, potentially leading to shorter reaction times. |

| Purification | Preparative Thin-Layer Chromatography | Recrystallization from Ethanol/Water | More efficient and scalable method for obtaining pure product. |

| Reagent Addition | Single portion addition | Slow addition via syringe pump | Better control of reaction exotherm and minimization of side products. |

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Isonicotinic Acid

Reactivity Profiles of the Pyridine (B92270) Nucleus in 3-(Difluoromethoxy)isonicotinic Acid

The chemical behavior of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine ring, being more electronegative than carbon, inherently reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene. This effect is further modulated by the presence of the carboxylic acid and difluoromethoxy groups.

Electrophilic aromatic substitution on the pyridine nucleus of this compound is generally disfavored due to the cumulative electron-withdrawing effects of the ring nitrogen, the C4-carboxylic acid group, and the C3-difluoromethoxy group. The carboxylic acid group is a well-established deactivating and meta-directing substituent in electrophilic aromatic substitution reactions. numberanalytics.com Similarly, the difluoromethoxy group, with its electronegative fluorine atoms, exerts a strong electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack.

Should an electrophilic substitution reaction be forced to occur, the directing effects of the existing substituents would guide the incoming electrophile. In pyridine, electrophilic attack is generally disfavored at the C2 and C4 positions due to the formation of energetically unfavorable cationic intermediates where the positive charge is adjacent to the electronegative nitrogen atom. quora.com The preferred site for electrophilic attack on an unsubstituted pyridine ring is the C3 position. quora.com

In the case of this compound, the C4 position is already substituted. The C3 position holds the difluoromethoxy group. The remaining open positions are C2, C5, and C6. The C2 and C6 positions are ortho to the ring nitrogen, and the C5 position is meta. Both the carboxylic acid at C4 and the difluoromethoxy group at C3 are meta-directing. Therefore, any potential electrophilic attack would be directed to the positions meta to both, which are the C2 and C6 positions. However, the strong deactivation of the ring makes such reactions challenging and likely to require harsh conditions.

The electron-deficient nature of the pyridine ring in this compound, augmented by the electron-withdrawing substituents, makes it a more plausible candidate for nucleophilic aromatic substitution (SNAr) reactions, provided a suitable leaving group is present on the ring. masterorganicchemistry.com SNAr reactions are facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

For an SNAr reaction to occur on a derivative of this compound, a good leaving group, such as a halide, would need to be present at one of the ring positions. The most favorable positions for nucleophilic attack on a pyridine ring are C2 and C4, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. uci.edu

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification of this compound can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov Alternatively, reaction with an activating agent followed by the addition of an alcohol can also yield the corresponding ester.

Given the presence of substituents on the pyridine ring, some degree of steric hindrance might be anticipated, potentially requiring more forcing reaction conditions or the use of more reactive esterification reagents. Methods for the esterification of sterically hindered alcohols, which could be adapted for hindered carboxylic acids, include the use of benzotriazole (B28993) esters formed in situ. researchgate.net

The difluoromethoxy group at the C3 position is achiral and is not expected to have direct stereochemical implications on the esterification of the C4-carboxylic acid. However, if a chiral alcohol is used as the nucleophile, the potential for diastereoselectivity would arise, governed by the principles of asymmetric synthesis, where the steric and electronic environment around the carboxylic acid could influence the approach of the chiral nucleophile.

Table 1: Common Esterification Methods for Pyridine Carboxylic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium-driven; may require removal of water. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous | The resulting acyl chloride is highly reactive towards alcohols. |

| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP (cat.) | Anhydrous, Room Temp. | Mild conditions, suitable for sensitive substrates. |

The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester, followed by reaction with an amine. nih.gov

In the context of synthesizing more complex molecules, such as peptides, specialized peptide coupling reagents are utilized to facilitate the formation of the amide bond under mild conditions, minimizing side reactions and racemization. bachem.com The electron-deficient nature of the pyridine ring in this compound may influence the reactivity of the carboxylic acid. For such electron-deficient systems, potent coupling reagents are often preferred.

A variety of modern coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.com The choice of reagent can be critical for achieving high yields and purity, especially when dealing with unreactive amines or sterically hindered substrates. nih.gov

Table 2: Selected Peptide Coupling Reagents

| Reagent Class | Examples | Activating Additive (often used) | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt, OxymaPure | Widely used, cost-effective. By-products can be problematic. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | - | High reactivity, less prone to certain side reactions compared to uronium salts. sigmaaldrich.com |

Decarboxylative cross-coupling reactions have emerged as powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable precursors. nih.gov These reactions typically involve a transition metal catalyst, often palladium, and proceed with the extrusion of carbon dioxide. nih.gov

For heteroaromatic carboxylic acids, such as derivatives of isonicotinic acid, decarboxylative couplings can provide a direct route to substituted pyridines that might be difficult to access through other means. The carboxylic acid group essentially acts as a traceless directing group. nih.gov A palladium-catalyzed decarboxylative C-H difluoromethylation of arenes using difluoroacetic acids has been reported, highlighting the utility of such transformations. rsc.org

The application of these methods to this compound could, for example, enable the introduction of an aryl, vinyl, or other functional group at the C4 position of the pyridine ring, replacing the carboxylic acid moiety. The success of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Chemical Behavior of the Difluoromethoxy Group

The difluoromethoxy group (-OCHF₂) is a critical determinant of the chemical and biological properties of this compound. Its unique electronic characteristics, arising from the presence of two highly electronegative fluorine atoms, significantly influence the reactivity of the entire molecule.

The difluoromethoxy group is generally considered to be a stable moiety under a range of reaction conditions, a feature that makes it a valuable substituent in medicinal chemistry and materials science. nih.gov This stability can be attributed to the strong carbon-fluorine bonds. However, its stability is not absolute and can be influenced by the reaction environment.

The electron-withdrawing nature of the difluoromethoxy group can impact the metabolic stability of the pyridine ring. rsc.org Generally, molecules with electron-withdrawing groups exhibit enhanced metabolic stability. rsc.org The stability of the difluoromethoxy group itself is crucial for retaining the desired pharmacological profile of the parent molecule.

While robust, the difluoromethoxy group's lability can become apparent under certain harsh conditions. For instance, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to hydrolysis, although it is generally more resistant to this than a non-fluorinated methoxy (B1213986) group. The specific conditions leading to the degradation of the -OCHF₂ group on a pyridine ring system are a subject of ongoing research.

Table 1: General Stability of the Difluoromethoxy Group

| Condition | Stability | Potential Reactions |

| Neutral Aqueous Solution | High | - |

| Mild Acidic Conditions | High | - |

| Strong Acidic Conditions | Moderate to High | Potential for slow hydrolysis |

| Mild Basic Conditions | High | - |

| Strong Basic Conditions | Moderate | Potential for hydrolysis or elimination |

| Oxidative Conditions | High | Generally stable |

| Reductive Conditions | High | Generally stable |

This table provides a generalized overview. Specific reactivity can be influenced by other substituents and reaction parameters.

The difluoromethoxy group in this compound is generally not prone to further fluorination under standard conditions. The introduction of a third fluorine atom to create a trifluoromethoxy group (-OCF₃) would require harsh and specific reagents.

Conversely, defluorination reactions are also not typically observed under normal synthetic or physiological conditions. The C-F bond is the strongest single bond in organic chemistry, making its cleavage energetically unfavorable. However, certain reductive methodologies or specific enzymatic pathways could potentially lead to defluorination, though this is not a common transformation.

Research into the direct C-H difluoromethylation of pyridines has gained significant attention, highlighting the importance of fluorinated groups in medicinal and agricultural chemistry. nih.govresearchgate.net These methods focus on introducing, rather than modifying, the difluoromethyl or related groups. nih.govresearchgate.netuni-muenster.de

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Kinetic Methods

The elucidation of reaction mechanisms involving this compound and its derivatives can be achieved through a combination of advanced spectroscopic and kinetic techniques. While specific studies on this exact molecule are not extensively documented in the public domain, the methodologies applied to similar pyridine carboxylic acids provide a clear framework for such investigations.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly ¹H, ¹³C, and ¹⁹F NMR, are invaluable for tracking the structural changes during a chemical reaction. researchgate.net For instance, in situ NMR monitoring can provide real-time information on the consumption of reactants and the formation of intermediates and products. Infrared (IR) spectroscopy can be used to follow changes in functional groups, such as the carboxylic acid and the difluoromethoxy groups. usach.cl

Kinetic studies are essential for understanding the rate of a reaction and the factors that influence it. By systematically varying parameters such as reactant concentrations, temperature, and pH, the rate law for a reaction can be determined, providing insights into the molecularity of the rate-determining step. For example, kinetic studies on the oxidation of nicotinic acid hydrazide have been used to propose a detailed reaction mechanism. tsijournals.com

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used in conjunction with experimental data to model reaction pathways and transition states. usach.clacs.org These theoretical studies can provide a deeper understanding of the electronic effects of substituents like the difluoromethoxy group on the reaction mechanism.

Table 2: Application of Analytical Techniques to Mechanistic Studies

| Technique | Information Gained |

| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Structural characterization of reactants, intermediates, and products; reaction progress monitoring. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional group transformations. usach.cl |

| UV-Vis Spectroscopy | Monitoring of chromophoric species; kinetic analysis. usach.cl |

| Mass Spectrometry | Identification of reaction products and intermediates. |

| Kinetic Studies | Determination of reaction rates, rate laws, and activation parameters. tsijournals.com |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and mechanistic pathways. usach.clacs.org |

The combination of these advanced methods allows for a comprehensive investigation of the chemical reactivity and reaction mechanisms of this compound, providing fundamental insights that can guide its application in various fields.

Design Principles for Structurally Related Difluoromethoxyisonicotinic Acid Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles. A primary strategy involves the use of fluorinated isosteres to enhance metabolic stability. nih.gov The difluoromethoxy (-OCHF₂) group itself is often introduced as a bioisostere of a methoxy (-OCH₃) group. This substitution is designed to prevent O-demethylation, a common metabolic pathway that can inactivate a compound or lead to the formation of undesired metabolites. nih.gov

Synthesis and Characterization of Positional Isomers (e.g., 2-(Difluoromethoxy)isonicotinic acid)

The position of the difluoromethoxy group on the pyridine ring significantly impacts the molecule's electronic and steric properties. The synthesis and characterization of positional isomers, such as 2-(Difluoromethoxy)isonicotinic acid, are crucial for a comprehensive understanding of the SAR. uni.lu These isomers allow researchers to probe how the spatial arrangement of the key functional groups affects the compound's behavior.

Characterization of these isomers involves a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the connectivity of atoms and the position of the substituents on the pyridine ring. Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. ajol.info

Table 1: Properties of 2-(Difluoromethoxy)isonicotinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₂NO₃ |

| Molecular Weight | 189.12 g/mol |

| Monoisotopic Mass | 189.02374 Da |

| SMILES | C1=CN=C(C=C1C(=O)O)OC(F)F |

| InChIKey | UZXZLODCGSAFNJ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Exploration of Halogenated and Alkylated Derivatives on the Pyridine Ring

Introducing additional substituents, such as halogens (F, Cl, Br) or small alkyl groups (e.g., methyl), onto the pyridine ring is a common strategy to further explore the SAR. acs.orgmdpi.com Halogenation can alter the electronic distribution within the ring and introduce new potential interaction points (e.g., halogen bonding), which can influence binding affinity to biological targets. acs.org Alkylation can modulate the compound's lipophilicity and steric profile. mdpi.com

Functionalization of the Carboxylic Acid Group to Esters, Amides, and Hydrazides

The carboxylic acid group of this compound is a prime target for functionalization to produce esters, amides, and hydrazides. nih.gov These modifications can serve as a bioisosteric approach to replace the acidic proton, which can alter the compound's solubility, cell permeability, and metabolic stability. nih.gov

Esters: Prepared by reacting the carboxylic acid with an alcohol under acidic conditions. Esterification can increase lipophilicity and potentially allow the molecule to act as a prodrug, being hydrolyzed back to the active carboxylic acid within a cell. nih.gov

Amides: Synthesized by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an amine. researchgate.net Amides are generally more stable to hydrolysis than esters and offer different hydrogen bonding patterns.

Hydrazides: Formed by reacting an ester derivative with hydrazine (B178648) hydrate. mdpi.com Hydrazides are key intermediates for synthesizing more complex heterocyclic structures, such as 1,3,4-oxadiazoles, and have been explored extensively in the development of new chemical agents. nih.govscience.gov

The conversion to these derivatives is often straightforward and provides a diverse library of compounds for biological screening. researchgate.netmdpi.com

Incorporation into Complex Molecular Architectures (e.g., Biaryl and Polycyclic Systems)

This compound and its derivatives can serve as versatile building blocks for the construction of larger, more complex molecules. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for this purpose. For instance, a palladium-catalyzed C-H functionalization protocol allows for the direct arylation of isonicotinic acid derivatives, providing a direct route to biaryl structures. nih.gov

Incorporating the difluoromethoxy-substituted pyridine core into biaryl or polycyclic systems dramatically expands the chemical space that can be explored. This strategy is employed to access novel molecular frameworks that may interact with larger binding pockets in biological targets or possess entirely new physical and biological properties. nih.gov

Comparative Studies with Trifluoromethoxy-Substituted Analogues

Comparing the properties of difluoromethoxy (-OCHF₂) substituted compounds with their trifluoromethoxy (-OCF₃) analogues provides valuable insights into the effects of fluorine substitution. While both groups are used to block metabolism at the methoxy position, they confer distinct physicochemical properties. nih.govresearchgate.net

The -OCF₃ group is significantly more lipophilic than -OCHF₂. An analysis of matched molecular pairs has shown that replacing a methoxy group with a trifluoromethoxy group increases the distribution coefficient (log D) by approximately one log unit. researchgate.net In contrast, the difluoromethoxy group offers a more moderate increase in lipophilicity. researchgate.net

Furthermore, the C-H bond in the -OCHF₂ group can act as a weak hydrogen bond donor, a property absent in the -OCF₃ group. This difference can lead to altered binding interactions and conformational preferences. From a synthetic standpoint, the routes to access difluoroanisoles are often more direct than those for trifluoroanisoles. researchgate.net Studies suggest that the difluoromethoxy group may strike a better balance of properties, offering an advantage in permeability over the more lipophilic trifluoromethoxy analogues, making it a potentially more attractive alternative in drug design. researchgate.net

Table 2: Comparison of Methoxy and Fluorinated Methoxy Groups

| Group | Relative Lipophilicity | H-Bond Donor Ability | Metabolic Stability |

|---|---|---|---|

| -OCH₃ | Low | No | Prone to O-demethylation |

| -OCHF₂ | Moderate | Yes (weak) | Blocks O-demethylation |

| -OCF₃ | High | No | Blocks O-demethylation |

Conclusion

3-(Difluoromethoxy)isonicotinic acid is a highly functionalized heterocyclic compound that embodies several key strategies of modern molecular design. It combines the robust and versatile isonicotinic acid scaffold with the unique physicochemical properties of the difluoromethoxy group. This strategic combination results in a valuable building block for research, particularly in medicinal chemistry, where the demand for novel structures with improved metabolic stability, target affinity, and bioavailability is constant. While its full potential is still being explored, its role as a precursor to complex, fluorinated molecules positions it as a significant tool for the development of next-generation pharmaceuticals and advanced materials. The continued investigation into the synthesis and reactivity of such specialized chemical entities will undoubtedly fuel further innovation across the chemical sciences.

Applications As a Versatile Building Block in Advanced Organic Synthesis

Role in the Assembly of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. chemeurope.comeurekalert.org 3-(Difluoromethoxy)isonicotinic acid serves as a valuable precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The isonicotinic acid framework, which is a pyridine-4-carboxylic acid, provides a robust scaffold that can be chemically modified.

The primary role of this compound in heterocyclic synthesis lies in the reactivity of its carboxylic acid group. This group can be readily converted into other functionalities, such as amides, esters, or ketones, which then serve as handles for cyclization reactions to form new rings. For instance, amide coupling reactions are a common strategy to link the isonicotinic acid moiety to other molecular fragments, which can then undergo subsequent intramolecular reactions to build fused or linked heterocyclic systems.

Key Synthetic Transformations:

| Starting Material | Reagent/Condition | Product Type | Significance |

| This compound | Amine, Coupling Agent (e.g., HATU, EDCI) | Pyridinecarboxamide | Precursor for multi-ring heterocyclic systems |

| This compound | Alcohol, Acid Catalyst | Pyridine (B92270) Ester | Intermediate for further functionalization |

| This compound | Reducing Agent (e.g., LiAlH₄) | (3-(Difluoromethoxy)pyridin-4-yl)methanol | Versatile alcohol intermediate for ether or halide formation |

The difluoromethoxy group is generally stable under many standard reaction conditions, allowing for extensive chemical manipulation of the rest of the molecule without disturbing this critical fluorine-containing moiety. This stability makes it an ideal building block for introducing the OCF₂H group into larger, more complex heterocyclic targets.

Precursor for Advanced Chemical Biology Probes and Tools

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of high-quality probes is essential for understanding disease and validating new drug targets. The structural features of this compound make it an attractive precursor for creating such tools.

The difluoromethyl group (CF₂H) is recognized for its unique properties, including its ability to act as a lipophilic bioisostere of hydroxyl (OH) or thiol (SH) groups, meaning it can mimic these groups in size and shape while offering different electronic properties and metabolic stability. nih.gov It can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov

Furthermore, the N-alkylation of pyridine rings is a known strategy to modulate the photophysical properties of organic fluorophores, and many fluorescent probes incorporate N-alkylpyridinium structures. nih.gov The replacement of a simple alkyl group with an N-difluoromethyl group could significantly alter the spectroscopic properties, potentially leading to probes with improved characteristics for bioimaging. nih.gov The carboxylic acid function of this compound provides a convenient attachment point for linking the core structure to fluorescent dyes, affinity tags (like biotin), or photoreactive groups, which are essential components of modern chemical probes.

Intermediate in the Research and Development of Agrochemical Scaffolds

This compound serves as a key intermediate in the synthesis of novel agrochemical candidates. By using this compound as a starting material, chemists can incorporate both the essential pyridine scaffold and the beneficial difluoromethoxy group into a target molecule in a single step. Research in this area focuses on synthesizing derivatives, such as amides or esters of this compound, and screening them for biological activity against various agricultural pests and diseases. The precise positioning of the difluoromethoxy group on the pyridine ring can be critical for the molecule's efficacy and selectivity. eurekalert.org

Utility in the Synthesis of Pharmaceutical Research Intermediates with Enhanced Properties

In drug discovery, the incorporation of fluorine is a powerful tactic to optimize the properties of a lead compound. rsc.orgnih.govresearchgate.net Fluorine can modulate a molecule's pKa, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins. The difluoromethoxy group (OCF₂H), in particular, is valued as a metabolically stable and more lipophilic substitute for methoxy (B1213986) (OCH₃) or hydroxy (OH) groups. nih.gov

This compound is therefore a highly valuable building block for the synthesis of pharmaceutical intermediates. Its structure is relevant to the design of drugs targeting a wide range of diseases, given the prevalence of the pyridine scaffold in medicine. mdpi.com The carboxylic acid provides a straightforward point for chemical elaboration, allowing medicinal chemists to build out the rest of the drug molecule through standard synthetic transformations like amide bond formation.

Impact of the Difluoromethoxy Group in Pharmaceutical Design:

| Property | Comparison Group | Advantage of -OCF₂H |

| Metabolic Stability | -OCH₃, -OH | Resistant to enzymatic degradation (e.g., O-demethylation). mdpi.com |

| Lipophilicity | -OH | Increases lipophilicity, potentially improving membrane permeability. nih.gov |

| Binding Affinity | -OH, -SH | Can act as a hydrogen bond acceptor, influencing protein-ligand interactions. nih.gov |

| Conformation | -OCH₃ | Can alter the preferred conformation of the molecule, affecting target binding. |

By using this compound, drug discovery programs can efficiently access novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles.

Applications in Polymer Chemistry and Materials Science Research

The introduction of fluorine-containing groups into polymers is a key strategy for developing advanced materials with unique properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low dielectric constants, and specific optical properties. mdpi.comnih.govnih.gov

While not a monomer itself, this compound can be chemically converted into a polymerizable derivative. For example, the carboxylic acid could be used to attach the molecule to a monomer containing a hydroxyl or amino group, or the pyridine ring itself could be functionalized with a polymerizable group like a vinyl or styrenyl unit.

Once incorporated into a polymer, typically as a pendant side group, the difluoromethoxyphenyl moiety would be expected to influence the material's bulk properties. Based on studies of other fluorinated polymers, the presence of this group could:

Lower the Dielectric Constant: The electron-withdrawing nature of the fluorine atoms can reduce the polarizability of the polymer, making it suitable for applications in microelectronics and high-frequency communications. nih.gov

Modify Optical Properties: The incorporation of fluorinated groups can be used to tune the refractive index of a polymer, which is important for creating optical materials like waveguides and coatings. researchgate.net

Enhance Hydrophobicity: Fluorinated side chains can impart water- and oil-repellent properties, useful for creating specialized coatings and membranes.

Research in this area would involve the synthesis of novel monomers derived from this compound, their subsequent polymerization, and the characterization of the resulting materials to explore their potential in advanced applications.

Computational and Theoretical Studies of 3 Difluoromethoxy Isonicotinic Acid

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For isonicotinic acid derivatives, DFT methods, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been successfully employed to determine optimized geometries and other molecular parameters. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies for a Substituted Isonicotinic Acid This table is illustrative and not based on experimental or calculated data for 3-(Difluoromethoxy)isonicotinic acid.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Electrostatic potential (ESP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for potential chemical reactions. In drug design, ESP maps are instrumental in understanding how a molecule might interact with a biological target. nih.gov For isonicotinic acid derivatives, ESP analysis can reveal the reactive sites, with negative potential typically localized around the electronegative oxygen and nitrogen atoms, and positive potential around the hydrogen atoms. nih.gov

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks. While no specific Fukui function analysis has been published for this compound, this method is commonly applied in the computational study of organic molecules to gain deeper insights into their reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. For fluorinated molecules, the introduction of fluorine atoms can significantly influence conformational preferences due to steric and electronic effects, such as the gauche effect. nih.gov Studies on fluorinated piperidines and other cyclic systems have shown that both experimental NMR techniques and computational methods can be used to determine the preferred conformations. d-nb.infonih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations can be used to study the conformational flexibility of a molecule in different environments, such as in solution. For molecules like this compound, MD simulations could elucidate how the difluoromethoxy group and the carboxylic acid group move and interact with their surroundings, which is crucial for understanding its behavior in a biological system. psu.edu

Mechanistic Insights from Computational Reaction Pathway Exploration and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, and transition states, and calculate activation energies. This information is vital for understanding how a reaction proceeds and for designing more efficient synthetic routes. While no specific reaction pathways involving this compound have been computationally explored in the literature, such studies on related organic reactions demonstrate the utility of these methods in predicting reaction outcomes and understanding catalytic processes.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening and the design of virtual libraries are integral parts of modern drug discovery. asianpubs.org These computational techniques allow for the rapid evaluation of large numbers of molecules for their potential biological activity against a specific target. By starting with a core structure like this compound, virtual libraries of derivatives can be generated by systematically modifying different parts of the molecule. These derivatives can then be computationally screened using methods like molecular docking to predict their binding affinity to a target protein. nih.govrsc.org This approach helps in prioritizing which new compounds to synthesize and test, thereby accelerating the drug development process. nih.gov

Prediction of Structure-Property Relationships for Fluorinated Pyridine (B92270) Carboxylic Acids

The prediction of structure-property relationships for fluorinated pyridine carboxylic acids, including this compound, is a critical component of modern computational chemistry and drug discovery. These predictive studies allow for the rational design of novel molecules with optimized physicochemical and biological properties. By employing a variety of computational techniques, researchers can forecast how specific structural modifications, such as the introduction of fluorine atoms or the difluoromethoxy group, will impact a molecule's behavior.

A cornerstone of these predictive efforts is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other properties. For fluorinated pyridine derivatives, QSAR models can be developed to predict antiproliferative or other pharmacological activities. researchgate.netsemanticscholar.org These models are built using calculated molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic characteristics. The quality and predictive power of a QSAR model are validated through statistical methods, ensuring a high correlation between predicted and experimental values. semanticscholar.org

Another powerful technique for predicting structure-property relationships is Matched Molecular Pair Analysis (MMPA). wikipedia.org MMPA is a data-driven approach that analyzes the effects of small, specific structural changes on molecular properties. wikipedia.org For instance, by comparing a large number of molecular pairs that differ only by the substitution of a hydrogen atom with a fluorine atom, researchers can determine the average impact of this transformation on properties like lipophilicity, acidity, and metabolic stability. nih.goveurekaselect.comnih.gov This method is particularly valuable for understanding the influence of fluorination, as the effects can be highly dependent on the local chemical environment. nih.gov Structure-property relationship (SPR) studies based on MMPA have been conducted to systematically evaluate how replacing a carboxylic acid group with fluorinated bioisosteres affects physicochemical properties. nih.govresearchgate.netsemanticscholar.org

The prediction of fundamental physicochemical properties such as acidity (pKa) and lipophilicity (LogP or LogD) is essential, as these properties profoundly influence a compound's pharmacokinetic profile. enamine.netresearchgate.netchemrxiv.org The introduction of fluorine can significantly alter these properties due to its high electronegativity. researchgate.net Standard prediction methods can struggle with fluorine-containing molecules, leading to the development of specialized machine learning models trained on curated datasets of fluorinated compounds to improve accuracy. enamine.netresearchgate.netchemrxiv.orgblackthorn.ai These advanced models, including graph neural networks, provide more reliable predictions for novel fluorinated pyridine carboxylic acids. researchgate.net

Below is an interactive table summarizing key physicochemical properties and the computational methods used to predict them for fluorinated pyridine carboxylic acids.

| Property | Description | Common Predictive Methods | Importance in Drug Discovery |

| Acidity (pKa) | The negative logarithm of the acid dissociation constant; indicates the degree of ionization at a given pH. | Machine Learning Models, Graph Neural Networks, Quantum Mechanics (QM) | Influences solubility, absorption, and receptor binding. enamine.netresearchgate.netnih.gov |

| Lipophilicity (LogP/LogD) | The measure of a compound's solubility in a nonpolar solvent versus a polar one; indicates its hydrophobicity. | Machine Learning Models, Matched Molecular Pair Analysis (MMPA) | Affects permeability, metabolism, and bioavailability. enamine.netresearchgate.netchemrxiv.orgblackthorn.ai |

| Permeability | The ability of a molecule to pass through biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA) simulation, MMPA | Crucial for oral absorption and reaching the target site. nih.govresearchgate.netsemanticscholar.org |

| Biological Activity | The effect of a compound on a biological target. | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking | The primary goal of drug design is to optimize desired activity. researchgate.netsemanticscholar.org |

Density Functional Theory (DFT) is another vital computational tool used in these predictive studies. ijcce.ac.ir DFT calculations can provide deep insights into the electronic structure of molecules like this compound. bohrium.comresearchgate.net These calculations are used to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). ijcce.ac.irnih.gov This information helps in understanding the reactivity of the molecule, its potential interaction sites with biological targets, and the electronic effects of substituents on the pyridine ring. researchgate.netresearcher.life For example, DFT can elucidate how the difluoromethoxy group influences the charge distribution on the pyridyl nitrogen atom, which can be critical for its function as a donor atom in coordination complexes or its interaction with receptors. researchgate.net

The table below lists various computational descriptors that are often calculated and used in QSAR and other predictive models for fluorinated pyridine carboxylic acids.

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges, Molecular Electrostatic Potential (MEP) | Reactivity, Polarity, Interaction sites, Stability ijcce.ac.irnih.gov |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule, steric hindrance |

| Topological | Connectivity indices, Shape indices | Molecular branching and shape |

| Hydrophobic | LogP, LogD | Lipophilicity, membrane permeability enamine.netblackthorn.ai |

Advanced Analytical Methodologies for Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to provide information about the chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment of a proton.

Isonicotinic Acid (Reference Compound): The ¹H NMR spectrum of isonicotinic acid in DMSO-d₆ typically shows two signals for the aromatic protons. chemicalbook.com The protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, these protons are deshielded and appear at downfield chemical shifts, typically in the range of 7.8 to 8.8 ppm. chemicalbook.com

3-(Difluoromethoxy)isonicotinic Acid (Expected Spectrum): For this compound, the introduction of the difluoromethoxy group at the 3-position would break the symmetry of the pyridine (B92270) ring. This would result in three distinct signals for the aromatic protons at positions 2, 5, and 6. The proton at position 2, being adjacent to the electron-withdrawing nitrogen and the difluoromethoxy group, would be expected to be the most deshielded. The difluoromethoxy group itself would introduce a characteristic signal, a triplet, due to coupling with the two fluorine atoms, likely appearing in the range of 6.5-7.5 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Isonicotinic Acid (Reference Compound): The ¹³C NMR spectrum of isonicotinic acid shows four signals: one for the carboxylic acid carbon (around 167 ppm), and three for the pyridine ring carbons.

This compound (Expected Spectrum): In the expected ¹³C NMR spectrum of this compound, six distinct signals would be anticipated for the six carbon atoms of the pyridine ring and the carboxylic acid group. The carbon of the difluoromethoxy group would exhibit a triplet due to coupling with the two fluorine atoms. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing difluoromethoxy group.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

This compound (Expected Spectrum): The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would be a doublet due to coupling with the single proton of the difluoromethoxy group. The chemical shift would be indicative of the electronic environment created by the aromatic ring.

| Compound | ¹H NMR (DMSO-d₆) - Chemical Shifts (ppm) | ¹³C NMR - Expected Chemical Shifts (ppm) | ¹⁹F NMR - Expected Chemical Shifts (ppm) |

| Isonicotinic Acid | 8.79 (d, 2H), 7.83 (d, 2H), ~14 (s, 1H, COOH) chemicalbook.com | ~167 (COOH), ~150 (C2, C6), ~141 (C4), ~122 (C3, C5) | Not Applicable |

| This compound | Predicted: ~8.8-9.0 (s, 1H, H2), ~8.6-8.8 (d, 1H, H6), ~7.9-8.1 (d, 1H, H5), ~7.0-7.5 (t, 1H, OCHF₂), ~14-15 (s, 1H, COOH) | Predicted: ~165 (COOH), ~155 (C4), ~152 (C2), ~148 (C6), ~120 (C5), ~115 (C3), ~113 (t, OCHF₂) | Predicted: A doublet in the typical region for difluoromethoxy groups. |

This table contains experimental data for isonicotinic acid and predicted data for this compound based on chemical shift theory.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. This information is highly characteristic of the functional groups present in the molecule.

Isonicotinic Acid (Reference Compound): The IR spectrum of isonicotinic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).

This compound (Expected Spectrum): The IR and Raman spectra of this compound would be expected to show the characteristic bands of the isonicotinic acid backbone. In addition, strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group would be expected in the region of 1100-1000 cm⁻¹.

| Functional Group | Isonicotinic Acid - IR Absorption (cm⁻¹) | This compound - Expected IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) |

| C=O (Carboxylic Acid) | ~1700 | ~1710-1690 |

| C=C, C=N (Aromatic Ring) | 1600-1400 | 1600-1400 |

| C-F | Not Applicable | ~1100-1000 (strong) |

This table contains typical experimental IR absorption ranges for isonicotinic acid and predicted ranges for this compound.

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS.

Isonicotinic Acid (Reference Compound): The mass spectrum of isonicotinic acid shows a molecular ion peak corresponding to its molecular weight (123.11 g/mol ).

This compound (Expected Spectrum): The molecular weight of this compound is 189.11 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at m/z 189. Fragmentation would likely involve the loss of the carboxylic acid group and potentially the difluoromethoxy group. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings.

Isonicotinic Acid (Reference Compound): The UV-Vis spectrum of isonicotinic acid in an acidic mobile phase shows absorption maxima at approximately 214 nm and 264 nm.

This compound (Expected Spectrum): The introduction of the difluoromethoxy group, an auxochrome, is expected to cause a slight shift in the absorption maxima of the pyridine chromophore. A small bathochromic shift (to longer wavelengths) might be observed due to the electron-donating resonance effect of the methoxy (B1213986) oxygen, although the electron-withdrawing nature of the fluorine atoms will also play a role.

| Compound | λmax (nm) |

| Isonicotinic Acid | 214, 264 |

| This compound | Predicted: Slight shift from reference values |

This table contains experimental UV-Vis absorption maxima for isonicotinic acid and a prediction for this compound.

Chromatographic Methods for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic techniques are essential for the separation of compounds from a mixture, the assessment of purity, and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.

Method Development for this compound:

A robust HPLC method for this compound would likely be developed using a reversed-phase column (e.g., C18). The mobile phase would typically consist of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection would be performed using a UV detector, set to one of the absorption maxima of the compound.

Method Validation:

Once developed, the HPLC method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation would include:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

Accuracy: Determining the closeness of the test results obtained by the method to the true value.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: Evaluating the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, due to the presence of the polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. To overcome this limitation, derivatization is required to convert the non-volatile acid into a more volatile form, typically an ester or a silyl (B83357) derivative. researchgate.net

The primary purpose of derivatization is to replace the active hydrogen of the carboxylic acid group, thereby reducing intermolecular hydrogen bonding and increasing the compound's volatility. researchgate.netnih.gov Common derivatization procedures suitable for this analysis include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or propanol) in the presence of an acid catalyst like boron trifluoride (BF₃).

Silylation: Treating the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. researchgate.net This method is widely used as it often produces thermally stable derivatives suitable for GC analysis. researchgate.net

Once derivatized, the sample can be injected into a gas chromatograph. The separation is typically performed on a capillary column, such as a DB-5, which has a non-polar stationary phase. asianpubs.org The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of experimental conditions and is used for identification and quantification.

| Derivative | Derivatization Reagent | Hypothetical Retention Time (min) | Column Type |

|---|---|---|---|

| Methyl Ester | BF₃/Methanol | 12.5 | DB-5 (30m x 0.25mm) |

| Trimethylsilyl (TMS) Ester | BSTFA | 14.2 | DB-5 (30m x 0.25mm) |

| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl Bromide | 18.9 | DB-5 (30m x 0.25mm) |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique used extensively in synthetic chemistry to monitor the progress of reactions, assess compound purity, and determine appropriate conditions for larger-scale column chromatography. libretexts.orgnih.gov The principle relies on the differential partitioning of components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). libretexts.org

For analyzing this compound, a polar stationary phase such as silica gel 60 F254 is typically used. The mobile phase would consist of a mixture of solvents with varying polarities, for instance, ethyl acetate and hexane, or chloroform (B151607) and methanol. mdpi.com The ideal solvent system is one that moves all components off the baseline but provides clear separation between the starting materials, the desired product, and any byproducts.

During a synthesis, small aliquots of the reaction mixture are spotted on the TLC plate over time. The disappearance of reactant spots and the emergence of a new product spot indicate the reaction's progression. mdpi.com Purity is assessed by spotting the final isolated compound; a single spot suggests a pure substance. Visualization is commonly achieved under UV light (at 254 nm), where the pyridine ring of the compound will appear as a dark spot on the fluorescent background. libretexts.org The Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification.

| Mobile Phase (Solvent System) | Stationary Phase | Hypothetical Rf Value | Detection Method |

|---|---|---|---|

| Ethyl Acetate / Hexane (1:1) | Silica Gel 60 F254 | 0.45 | UV Light (254 nm) |

| Dichloromethane / Methanol (9:1) | Silica Gel 60 F254 | 0.60 | UV Light (254 nm) |

| Chloroform / Acetic Acid (95:5) | Silica Gel 60 F254 | 0.52 | UV Light (254 nm) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive analytical method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. researchgate.netnih.gov This technique provides unequivocal proof of molecular connectivity, conformation, and packing within the crystal lattice.

The process requires a high-quality single crystal of this compound. This crystal is mounted and exposed to a focused beam of X-rays, which are diffracted by the electrons of the atoms in the crystal. researchgate.net The resulting diffraction pattern of spots is collected and mathematically analyzed to generate an electron density map, from which the positions of individual atoms can be determined.

For this compound, X-ray crystallography would:

Unambiguously confirm the substitution pattern, proving that the difluoromethoxy group is at the 3-position of the pyridine ring.

Provide precise measurements of all bond lengths and angles.

Reveal the solid-state conformation of the molecule, including the orientation of the carboxylic acid and difluoromethoxy groups.

Elucidate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which dictate the crystal packing. researchgate.netugr.es

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-F, C=N). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C-F). |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a higher degree of confidence in both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples a gas chromatograph with a mass spectrometer. shimadzu.com For this compound, the corresponding volatile derivative is first separated from other components by the GC. nih.gov As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragments. nih.govmdpi.com This allows for definitive identification of the compound, even in complex mixtures, with very high sensitivity. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful, though less common, technique directly couples High-Performance Liquid Chromatography (HPLC) with an NMR spectrometer. Since this compound is amenable to HPLC analysis without derivatization, LC-NMR can provide detailed structural information on the compound and any impurities present in a mixture. researchgate.net As peaks elute from the HPLC column, they can be trapped in the NMR flow cell for full spectral acquisition (¹H, ¹³C, ¹⁹F NMR) or analyzed "on-the-fly." ¹⁹F NMR would be particularly valuable for providing direct evidence for the difluoromethoxy group and characterizing any fluorine-containing impurities.

| Technique | Information Provided | Application for this compound |

|---|---|---|

| GC-MS | Separation of volatile components, molecular weight of derivatives, and structural information from fragmentation patterns. | Confirms the identity and purity of derivatized acid. Allows for sensitive detection of volatile impurities. |

| LC-NMR | Separation of non-volatile components with full NMR structural elucidation (¹H, ¹³C, ¹⁹F) of each component. | Provides unambiguous structural confirmation of the parent acid and any related impurities without isolation. ¹⁹F NMR directly probes the difluoromethoxy group. |

Future Research Directions and Interdisciplinary Prospects

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be harsh and environmentally taxing. Future research will likely focus on developing greener synthetic pathways to 3-(Difluoromethoxy)isonicotinic acid. This includes the exploration of enzymatic synthesis, which offers high selectivity under mild conditions. nih.gov While the direct enzymatic synthesis of this specific molecule is yet to be reported, the growing field of biocatalysis for fluorinated compounds suggests it as a promising avenue. researchgate.net Enzymes such as fluorinases, which can form carbon-fluorine bonds, represent a potential, albeit challenging, route to more sustainable production methods. nih.gov

Another key area for sustainable synthesis is the adoption of green chemistry principles, such as utilizing less hazardous solvents and improving atom economy. rsc.orgresearchgate.net Research into catalytic C-H functionalization of the pyridine (B92270) ring could provide more direct and efficient routes, minimizing the need for protecting groups and reducing waste streams. nih.gov The development of methods using fluoroform, a non-ozone-depleting byproduct, as a difluoromethylating agent in continuous flow processes is also a significant step towards more environmentally friendly synthesis of related compounds. sci-hub.se

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Current Challenges |

|---|---|---|

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Limited availability of suitable enzymes, potential for low yields. |

| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps. nih.gov | Achieving desired regioselectivity on the pyridine ring. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and efficiency; potential for using reagents like fluoroform. sci-hub.sevapourtec.com | Requires specialized equipment and optimization of reaction parameters. europa.eu |

Integration with Automated Synthesis and High-Throughput Experimentation